![molecular formula C18H26N6O2S B13871599 N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)
N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a selective inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including growth, survival, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the piperidine ring to introduce the propane-1-sulfonamide group .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling pathways and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit protein kinase B (PKB or Akt).
Mechanism of Action
The compound exerts its effects by selectively inhibiting protein kinase B (PKB or Akt). PKB is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates various cellular processes. By inhibiting PKB, the compound can modulate cell proliferation, survival, and metabolism. This makes it a promising candidate for cancer therapy, as unregulated PKB signaling is often associated with tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their chemical structure and selectivity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors with potential anticancer properties.
Uniqueness
N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide is unique due to its specific structure, which allows for selective inhibition of PKB. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C18H26N6O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide |
InChI |
InChI=1S/C18H26N6O2S/c1-2-12-27(25,26)23-14-6-5-11-24(13-14)17-9-10-20-18(22-17)21-16-8-4-3-7-15(16)19/h3-4,7-10,14,23H,2,5-6,11-13,19H2,1H3,(H,20,21,22) |
InChI Key |
GEIKRPLZXFFJRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1CCCN(C1)C2=NC(=NC=C2)NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


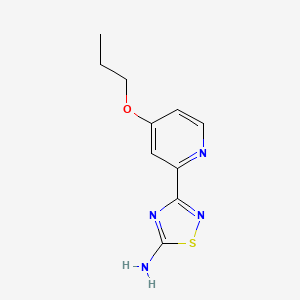
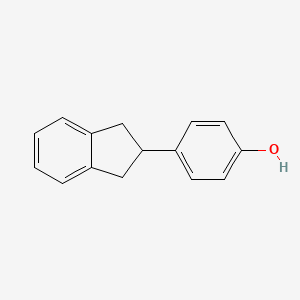
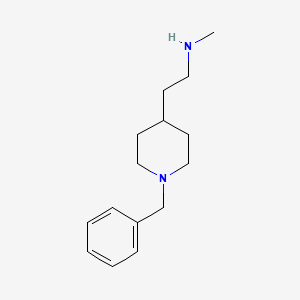
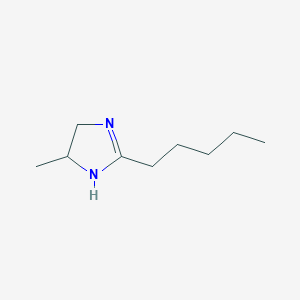
![Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13871539.png)
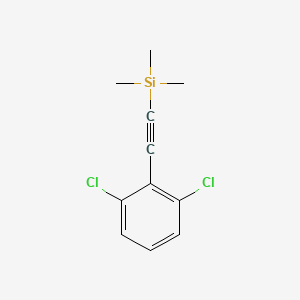
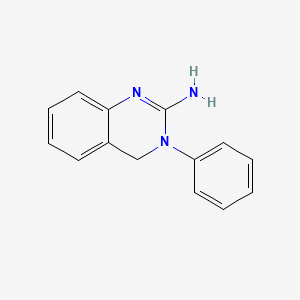
![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)

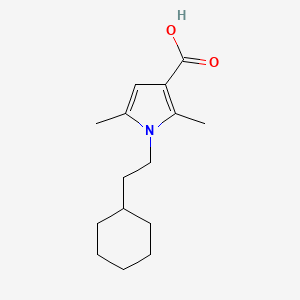
![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)

